

Application Note: ^{13}C NMR Spectroscopy for Speciation Analysis of Ethylaminoethanol Solutions

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Compound of Interest

Compound Name: *Ethylaminoethanol*

Cat. No.: *B8294368*

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Introduction

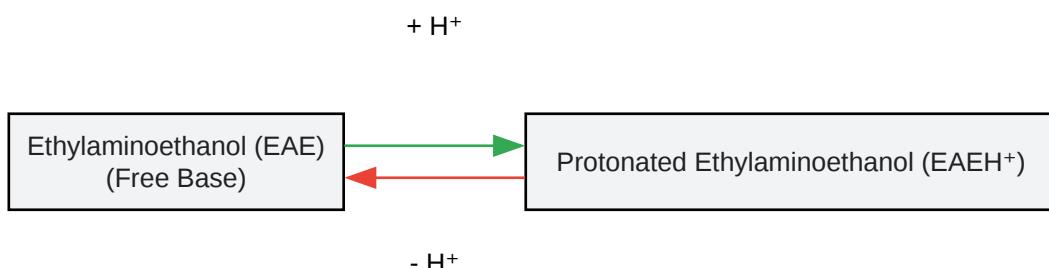
Ethylaminoethanol (EAE) is an organic compound used in a variety of industrial applications, including in the synthesis of pharmaceuticals, surfactants, and corrosion inhibitors. In aqueous solutions, EAE exists in equilibrium between its neutral (free base) form and its protonated form. The relative proportion of these species, known as speciation, is highly dependent on the pH of the solution and is critical to understanding the compound's reactivity, bioavailability, and overall function. ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for the direct qualitative and quantitative analysis of the species present in EAE solutions.^[1] This method allows for the distinct identification and quantification of the free base and protonated forms by observing the chemical shift changes of the carbon atoms within the molecule.

Principle of Speciation by ^{13}C NMR

The speciation of **Ethylaminoethanol** in an aqueous solution is governed by the acid-base equilibrium between the neutral amine (EAE) and its conjugate acid, the protonated ammonium ion (EAEH^+).

The nitrogen atom in EAE can accept a proton (H^+) from the solution, leading to the formation of the protonated species. The position of this equilibrium is determined by the pK_a of EAE and the pH of the solution. ^{13}C NMR spectroscopy can distinguish between these two species

because the chemical environment of the carbon nuclei is different in each form. The electron-withdrawing effect of the positively charged nitrogen in the protonated form deshields the adjacent carbon atoms, causing their signals to shift downfield (to a higher ppm value) in the ^{13}C NMR spectrum.[2][3] By integrating the distinct peaks corresponding to each species, their relative concentrations can be determined.



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Caption: Chemical equilibrium of **Ethylaminoethanol (EAE)** in solution.

Quantitative Data: ^{13}C NMR Chemical Shifts

The chemical shifts of the carbon atoms in **Ethylaminoethanol** are sensitive to protonation. The following table summarizes the expected ^{13}C NMR chemical shifts for each carbon in the neutral and protonated species. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region.[2]

Carbon Assignment	Structure	Species	Expected Chemical Shift (δ , ppm)
C1	$\text{CH}_3\text{-CH}_2\text{-NH-CH}_2\text{-CH}_2\text{-OH}$	Neutral (EAE)	~15.2
Protonated (EAEH ⁺)	~13.5		
C2	$\text{CH}_3\text{-CH}_2\text{-NH-CH}_2\text{-CH}_2\text{-OH}$	Neutral (EAE)	~49.5
Protonated (EAEH ⁺)	~51.0 (Downfield Shift)		
C3	$\text{CH}_3\text{-CH}_2\text{-NH-CH}_2\text{-CH}_2\text{-OH}$	Neutral (EAE)	~52.8
Protonated (EAEH ⁺)	~54.5 (Downfield Shift)		
C4	$\text{CH}_3\text{-CH}_2\text{-NH-CH}_2\text{-CH}_2\text{-OH}$	Neutral (EAE)	~60.9
Protonated (EAEH ⁺)	~59.0		

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The values for the protonated species are estimates based on the principle that carbons adjacent to the protonated nitrogen will shift downfield. Actual values may vary based on solvent and concentration.

Protocols

Experimental Protocol for ¹³C NMR Speciation Analysis

This protocol outlines the steps for preparing samples and acquiring quantitative ¹³C NMR data for the speciation analysis of **Ethylaminoethanol** solutions. For quantitative analysis, it is crucial to use parameters that account for the long relaxation times of ¹³C nuclei and potential Nuclear Overhauser Effect (NOE) distortions.[4][5]

1. Materials and Equipment

- **Ethylaminoethanol (EAE)**
- Deuterated water (D_2O) for field-frequency lock
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
- pH meter
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 400 MHz or higher) equipped with a ^{13}C probe
- 5 mm NMR tubes
- Paramagnetic relaxation agent (optional), e.g., Chromium(III) acetylacetonate ($Cr(acac)_3$)[5]

2. Sample Preparation

- Prepare a stock solution of **Ethylaminoethanol** in D_2O at a known concentration (e.g., 0.5 M).
- Create a series of samples by adjusting the pH of aliquots of the stock solution using dilute HCl or NaOH. Prepare samples covering a pH range around the pKa of EAE (~9.8).
- Measure and record the final pH of each solution.
- Transfer approximately 0.6-0.7 mL of each prepared solution into a 5 mm NMR tube.
- (Optional) To reduce the experiment time, a paramagnetic relaxation agent like $Cr(acac)_3$ can be added to the sample to shorten the T_1 relaxation times.[5] A final concentration of ~10-20 mM is typically sufficient.

3. NMR Data Acquisition

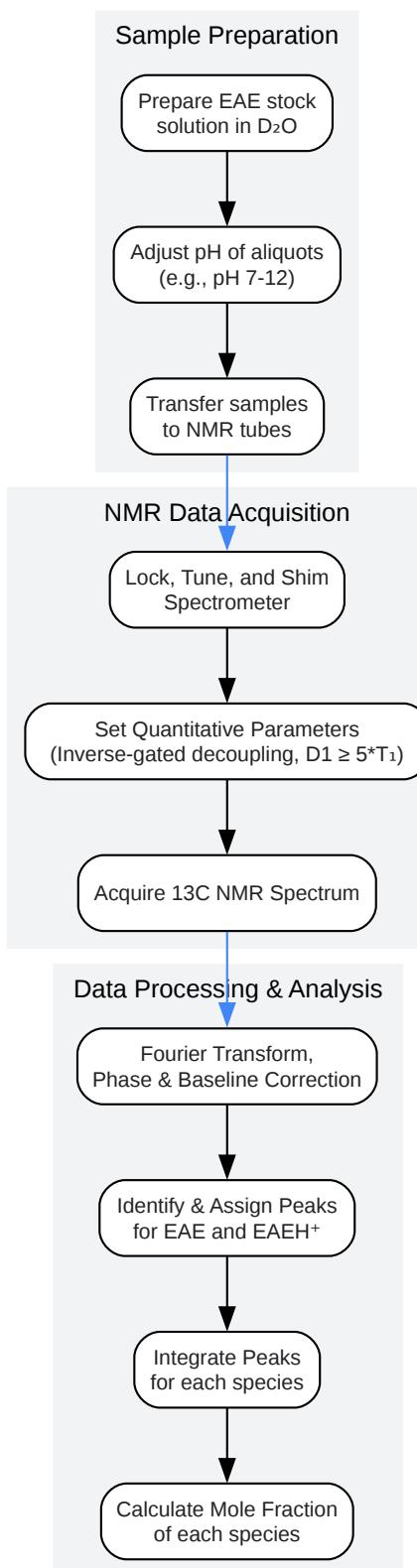
To obtain quantitative ^{13}C NMR spectra, a pulse sequence with proton decoupling and NOE suppression should be used.[6]

- Insert the NMR tube into the spectrometer and lock the field using the D_2O signal.
- Tune and match the ^{13}C probe.

- Set the following acquisition parameters for quantitative analysis:
 - Pulse Program: zgig (or equivalent inverse-gated decoupling sequence to suppress NOE)
 - Pulse Angle: 90°[\[6\]](#)
 - Acquisition Time (AQ): ~1.0 - 1.5 seconds[\[6\]](#)
 - Relaxation Delay (D1): A long delay is critical. Set D1 to at least 5 times the longest T_1 of the carbon nuclei of interest (typically 30-60 seconds). If a relaxation agent is used, D1 can be significantly shorter (e.g., 5-10 s).[\[5\]\[7\]](#)
 - Number of Scans (NS): 250-500 scans, or as needed to achieve an adequate signal-to-noise ratio.[\[6\]](#)
 - Spectral Width (SW): A range covering approximately 0-180 ppm is suitable.

4. Data Processing and Speciation Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Reference the spectrum using an internal or external standard (e.g., TMS).
- Identify the peaks corresponding to the free base (EAE) and protonated (EAEH⁺) species for each carbon.
- Integrate the area of the distinct peaks for a specific carbon (e.g., C2 or C3) in both its neutral and protonated forms.
- Calculate the mole fraction (χ) of each species using the following formula:
 - $\chi(\text{EAE}) = \text{Area}(\text{EAE_peak}) / [\text{Area}(\text{EAE_peak}) + \text{Area}(\text{EAEH}^+ \text{ _peak})]$
 - $\chi(\text{EAEH}^+) = \text{Area}(\text{EAEH}^+ \text{ _peak}) / [\text{Area}(\text{EAE_peak}) + \text{Area}(\text{EAEH}^+ \text{ _peak})]$



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Caption: Experimental workflow for ^{13}C NMR speciation analysis.

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